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molecular formula C8H8Cl2O2 B3108422 2,5-Dichloro-3-methoxybenzyl alcohol CAS No. 165377-91-3

2,5-Dichloro-3-methoxybenzyl alcohol

Cat. No. B3108422
M. Wt: 207.05 g/mol
InChI Key: SVLAVGFQGXTHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05391541

Procedure details

To a suspension of 3.62 grams (0.095 mole) of lithium aluminum hydride in 200 mL of diethyl ether was added dropwise at a rate to maintain a gentle reflux a solution of 17.26 grams (0.073 mole) of methyl 2,5-dichloro-3-methoxybenzoate in 70 mL of diethyl ether. Upon completion of addition, the reaction mixture was refluxed for an additional three hours after which it was cooled in an ice-water bath. Very carefully, 5.5 mL of water, 4.5 mL of a 20% aqueous solution of sodium hydroxide, and 12 mL of water were added sequentially to the vigorously stirred reaction mixture. The reaction mixture was filtered through Celite® filter aid, which removed the finely divided precipitate. The solvent was then evaporated from the filtrate under reduced pressure, leaving an oil as the residue. The oil was dissolved in ethyl acetate, and this solution was washed twice with water and once with a saturated aqueous solution of sodium chloride. After being dried over anhydrous sodium sulfate, the solvent was evaporated under reduced pressure, leaving 14.22 grams of 2,5-dichloro-3-methoxyphenylmethanol as a yellow oil. This oil solidified on standing, yielding solid 2,5-dichloro-3-methoxyphenylmethanol, m.p. 58°-64° C. The NMR spectrum was consistent with the proposed structure.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.26 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[C:17]([O:18][CH3:19])=[CH:16][C:15]([Cl:20])=[CH:14][C:9]=1[C:10](OC)=[O:11].O.[OH-].[Na+]>C(OCC)C.C(OCC)(=O)C>[Cl:7][C:8]1[C:17]([O:18][CH3:19])=[CH:16][C:15]([Cl:20])=[CH:14][C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
3.62 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
17.26 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=C(C=C1OC)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
5.5 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for an additional three hours after which it
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
FILTRATION
Type
FILTRATION
Details
filter aid, which
CUSTOM
Type
CUSTOM
Details
removed the finely divided precipitate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving an oil as the residue
WASH
Type
WASH
Details
this solution was washed twice with water and once with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1OC)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 14.22 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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